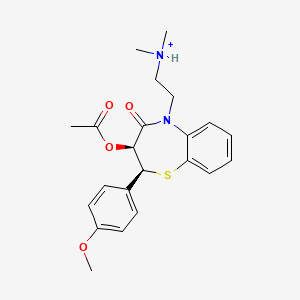

Diltiazem(1+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diltiazem(1+) is an ammonium ion resulting from the protonation of the nitrogen of the dimethylaminoethyl substituent of diltiazem. The major species at pH 7.3. It has a role as a histamine agonist, a calcium channel blocker and a vasodilator agent. It is a conjugate acid of a diltiazem. It is an enantiomer of an ent-diltiazem(1+).

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Diltiazem, an effective calcium channel blocker, is primarily used for treating stable angina, angina due to coronary artery spasm, and hypertension. Its pharmacological profile includes electrophysiological, hemodynamic, and antiarrhythmic similarities with other calcium channel blockers like nifedipine and verapamil. The drug's antianginal mechanism, while not fully understood, seems to involve both an increase in myocardial oxygen supply and a decrease in demand, primarily through coronary artery dilation and hemodynamic alterations. Further studies are required to establish its role in treating other conditions like unstable angina and supraventricular tachyarrhythmias (Chaffman & Brogden, 1985), (Buckley et al., 1990).

Inhibition of Calcium Channels in Photoreceptors

Diltiazem, commonly used to inhibit vascular L-type Ca channels, also affects cyclic-nucleotide gated (CNG) channels, including cGMP-gated channels in photoreceptors. It has potential neuroprotective properties in retinitis pigmentosa, a degenerative photoreceptor disease. Research on photoreceptor Ca channels revealed diltiazem's unusual potency and efficacy, suggesting unique properties of these channels compared to other L-type channels, which is vital for exploring neuroprotective therapies (Hart et al., 2003).

Cardioprotective Effects

Diltiazem has shown cardioprotective effects, especially when combined with superoxide dismutase (SOD), in myocardial ischemia-reperfusion injury models. This combination therapy enhances cardiac function, reduces myocardial infarction area, and alleviates oxidative stress, suggesting potential benefits in reducing oxygen stress damage and inhibiting cell apoptosis (Chen et al., 2017).

Impact on Extraocular Muscle Contractility

In ophthalmology, diltiazem has been noted to reduce the contractility of extraocular muscles both in vitro and in vivo, suggesting a potential non-surgical treatment for strabismus and other oculomotor dysfunctions like blepharospasm (Jacoby et al., 1990).

Radioprotective Effects

Diltiazem has been observed to protect against ionizing radiation-induced death in mice. Its radioprotective properties, possibly due to interference with cellular calcium influx or direct inactivation of radiation-induced free radicals, indicate its potential as a less toxic radioprotector (Floersheim, 1993).

Drug Delivery Systems

Research has also focused on developing sustained-release matrix tablets for diltiazem, enhancing its efficacy and convenience in cardiovascular treatments. This involves utilizing polymers like Hypromellose and Eudragit for controlled drug release (Khemariya et al., 2010).

properties

Product Name |

Diltiazem(1+) |

|---|---|

Molecular Formula |

C22H27N2O4S+ |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

2-[(2S,3S)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]ethyl-dimethylazanium |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/p+1/t20-,21+/m1/s1 |

InChI Key |

HSUGRBWQSSZJOP-RTWAWAEBSA-O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |

SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

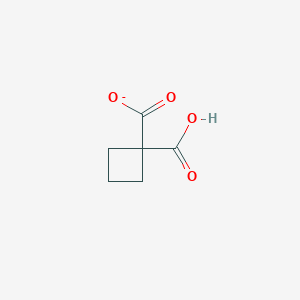

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[(2S,3R)-2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentoxy]-1-oxo-3-phenylpropyl]amino]-4-methylsulfonylbutanoic acid propan-2-yl ester](/img/structure/B1233267.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233275.png)

![2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid](/img/structure/B1233276.png)

![(15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B1233280.png)

![4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester](/img/structure/B1233284.png)